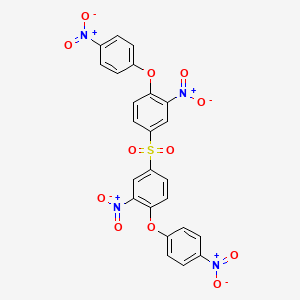
2-(3,4-Dimethoxyphenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxyphenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine is a chemical compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a benzothiazepine core, which is a bicyclic structure containing both benzene and thiazepine rings, along with methoxy and phenyl substituents.
Preparation Methods
The synthesis of 2-(3,4-Dimethoxyphenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazepine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminothiophenol and a ketone or aldehyde.
Introduction of Methoxy and Phenyl Groups: The methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide. The phenyl group can be introduced through Friedel-Crafts acylation or alkylation reactions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
2-(3,4-Dimethoxyphenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketone or aldehyde functionalities to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine has been studied for various scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.
Comparison with Similar Compounds
Similar compounds to 2-(3,4-Dimethoxyphenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine include other benzothiazepines and related heterocyclic compounds. Some examples are:
Diltiazem: A well-known benzothiazepine used as a calcium channel blocker in the treatment of hypertension and angina.
Clentiazem: Another benzothiazepine with similar pharmacological properties to diltiazem.
3,4-Dimethoxyphenethylamine: A related compound with a similar methoxy-substituted aromatic ring but different core structure.
The uniqueness of this compound lies in its specific substitution pattern and the combination of its benzothiazepine core with methoxy and phenyl groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
60246-78-8 |
|---|---|
Molecular Formula |
C23H21NO2S |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine |
InChI |
InChI=1S/C23H21NO2S/c1-25-20-13-12-17(14-21(20)26-2)23-15-19(16-8-4-3-5-9-16)24-18-10-6-7-11-22(18)27-23/h3-14,23H,15H2,1-2H3 |
InChI Key |
JRNZNKVMGWUEKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=NC3=CC=CC=C3S2)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(6-Methylbenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B12814227.png)






![tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate oxalate hydrate](/img/structure/B12814302.png)


